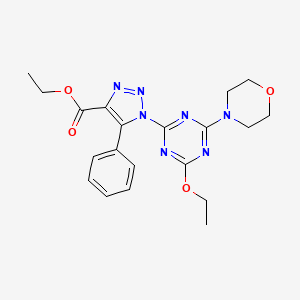![molecular formula C23H30N2O3 B6104499 N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6104499.png)
N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide, commonly known as U-47700, is a synthetic opioid that has been gaining popularity in the research community due to its potent analgesic effects. U-47700 has been found to be a highly selective agonist of the μ-opioid receptor, making it a promising candidate for the development of new pain management drugs.
作用機序
U-47700 is a highly selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When U-47700 binds to the μ-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception. U-47700 also activates the reward pathway in the brain, which can lead to addiction and other negative side effects.
Biochemical and Physiological Effects:
U-47700 has been found to have potent analgesic effects in animal models, with a potency similar to that of morphine. However, U-47700 has also been found to have a much shorter duration of action than morphine, which may make it less useful as a pain management drug. U-47700 has also been found to have a number of negative side effects, including respiratory depression, sedation, and addiction.
実験室実験の利点と制限
U-47700 has several advantages for use in laboratory experiments. Its high potency and selectivity for the μ-opioid receptor make it a useful tool for studying the mechanisms of opioid action. However, U-47700 also has several limitations. Its short duration of action and potential for addiction may make it less useful for long-term studies, and its negative side effects may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on U-47700. One area of interest is the development of new pain management drugs based on the structure of U-47700. Researchers are also exploring the potential use of U-47700 in the treatment of opioid addiction, as well as its potential use in other areas of medicine. Finally, researchers are investigating the mechanisms of action of U-47700 and other opioids, with the goal of developing new drugs with fewer side effects and a lower potential for addiction.
合成法
The synthesis of U-47700 involves the reaction of 3,4-dimethoxybenzaldehyde with 1-(3,4-dimethoxyphenyl)propan-1-one to form 3,4-dimethoxy-N-allylbenzeneethanamine. This compound is then reacted with benzoyl chloride and pyrrolidine to form U-47700. The synthesis of U-47700 is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
科学的研究の応用
U-47700 has been studied extensively for its potential use as a pain management drug. Its high selectivity for the μ-opioid receptor makes it a promising candidate for the development of new analgesic drugs with fewer side effects than traditional opioids. U-47700 has also been studied for its potential use in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propyl]-4-(pyrrolidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-4-20(19-11-12-21(27-2)22(15-19)28-3)24-23(26)18-9-7-17(8-10-18)16-25-13-5-6-14-25/h7-12,15,20H,4-6,13-14,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGZCAZOMNFMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B6104426.png)
![N-(4-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6104447.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6104466.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6104469.png)
![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6104472.png)
![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethoxy}ethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B6104479.png)
![1-cyclopentyl-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104486.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6104494.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6104511.png)
![2-{1-cyclohexyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104519.png)
![8-hydroxy-7-(4-methoxybenzyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6104534.png)